N-(4-fluorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, also known as FIIN-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of a specific class of kinases known as fibroblast growth factor receptor (FGFR) kinases, which are involved in the regulation of cell growth, differentiation, and survival.
Mécanisme D'action
N-(4-fluorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide binds to the ATP-binding site of FGFR kinases and inhibits their activity. This leads to a reduction in the phosphorylation of downstream signaling proteins, which are involved in the regulation of cell growth, differentiation, and survival. The inhibition of FGFR kinases by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to affect the physiology of normal cells. Studies have demonstrated that FGFR kinases are involved in the regulation of various physiological processes, including bone development, angiogenesis, and wound healing. Inhibition of these kinases by this compound has been shown to affect these processes, leading to potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively characterized in terms of its mechanism of action and biochemical effects. However, it also has some limitations. It is a relatively non-specific inhibitor that can affect other kinases besides FGFR kinases. It also has potential side effects on normal cells, which can complicate its use in experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-fluorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more specific inhibitors that target only FGFR kinases. Another area is the exploration of the potential therapeutic applications of this compound in other diseases besides cancer, such as bone disorders and cardiovascular diseases. Additionally, research on the side effects of this compound on normal cells can help to identify potential strategies to mitigate these effects.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. FGFR kinases have been implicated in the development and progression of various types of cancer, including breast cancer, lung cancer, and gastric cancer. Inhibition of these kinases by this compound has been shown to reduce the growth and survival of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-11(2)10-22-18(24)15-8-3-12(9-16(15)19(22)25)17(23)21-14-6-4-13(20)5-7-14/h3-9,11H,10H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDUVCMMKMMVFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.